Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-
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Overview
Description
Benzenamine,4,4’-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl- is a complex organic compound that features both benzenamine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4,4’-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl- typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with N,N-dimethylbenzenamine under specific conditions. The reaction is often catalyzed by acids such as methanesulfonic acid and carried out under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine,4,4’-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the indole and benzenamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzenamine,4,4’-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenamine,4,4’-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share structural similarities.
Benzenamine derivatives: Compounds such as N,N-dimethylbenzenamine and 4-aminobenzoic acid are related in structure.
Uniqueness
What sets Benzenamine,4,4’-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl- apart is its combined indole and benzenamine structure, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components .
Properties
Molecular Formula |
C26H29N3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H29N3/c1-18-25(23-8-6-7-9-24(23)27-18)26(19-10-14-21(15-11-19)28(2)3)20-12-16-22(17-13-20)29(4)5/h6-17,26-27H,1-5H3 |
InChI Key |
WEJPCGQYWKZHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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